molecular formula C15H12ClF3N2 B1423925 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline CAS No. 1219967-13-1

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B1423925
CAS No.: 1219967-13-1
M. Wt: 312.72 g/mol
InChI Key: XXGLCZBJGPOCCI-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline (CAS No. 1219967-13-1) is a heterocyclic organic compound with the molecular formula C₁₅H₁₂ClF₃N₂ and a molecular weight of 312.72 g/mol . It features a tetrahydroquinoline core fused with a 3-chloro-5-(trifluoromethyl)-pyridinyl substituent. The chloro and trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in drug discovery .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2/c16-12-8-11(15(17,18)19)9-20-14(12)21-7-3-5-10-4-1-2-6-13(10)21/h1-2,4,6,8-9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGLCZBJGPOCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline (CAS Number: 96741-18-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₄Cl₂F₆N₂O
  • Molecular Weight : 377.069 g/mol
  • LogP : 4.5769
  • Melting Point : 107-109 °C

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. It has shown promise in inhibiting specific kinases involved in tumor growth and proliferation.

Targeting Epidermal Growth Factor Receptor (EGFR)

Research indicates that derivatives of tetrahydroquinoline compounds can inhibit EGFR, a key player in many cancers. In a study comparing various compounds, those with similar structures exhibited significant antiproliferative activity against cancer cell lines, suggesting that the tetrahydroquinoline scaffold may enhance binding affinity to EGFR .

Structure-Activity Relationship (SAR)

The SAR studies have identified several modifications that enhance biological activity:

  • Chloro and Trifluoromethyl Substituents : The presence of chloro and trifluoromethyl groups at specific positions on the pyridine ring significantly increases the compound's potency against cancer cells.
  • Tetrahydroquinoline Framework : The tetrahydroquinoline core is essential for maintaining the structural integrity required for biological activity.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. For instance, a related compound showed an IC50 of 6.54 µM against A549 cells .
  • Kinase Inhibition :
    • The compound was evaluated for its ability to inhibit EGFR kinase activity. Results indicated that modifications leading to increased hydrophobic interactions improved binding affinity and selectivity towards the target kinase .
  • Comparative Studies :
    • Comparative studies with established drugs like gefitinib showed that certain derivatives had comparable or superior activity against mutant forms of EGFR, highlighting the potential for developing new therapeutic agents based on this scaffold .

Data Table: Biological Activity Overview

Compound Target IC50 (µM) Cell Line Mechanism
Compound AEGFR6.54A549Kinase inhibition
Compound BEGFR7.26NCI-H1975Competitive binding
Compound CEGFR11.66MDA-MB-231Antiproliferative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Core Scaffolds

5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClF₃N
  • Molecular Weight : 237.65 g/mol
  • Key Differences: Replaces the quinoline core with an isoquinoline scaffold, altering ring nitrogen positioning. Lacks the pyridinyl substituent, reducing steric bulk and electronic effects. The hydrochloride salt improves aqueous solubility compared to the neutral target compound .
1-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C₁₉H₁₇ClF₃N₂
  • Molecular Weight : 373.80 g/mol
  • Key Differences: Incorporates a methyl bridge between the pyridinyl and isoquinoline moieties. Increased molecular weight and steric hindrance may impact membrane permeability and target binding .

Analogues with Functional Group Variations

N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea
  • Molecular Formula : C₉H₈ClF₃N₄OS
  • Molecular Weight : 312.70 g/mol
  • Key Differences: Replaces the tetrahydroquinoline core with a thiourea-functionalized pyridine.
1-[3-Chloro-5-(trifluoromethyl)pyrid-2-yl]piperazine
  • Molecular Formula : C₁₀H₁₀ClF₃N₃
  • Molecular Weight : 264.66 g/mol
  • Key Differences: Substitutes tetrahydroquinoline with a piperazine ring, changing nitrogen spacing and conformational flexibility. Smaller size may enhance solubility but reduce affinity for hydrophobic binding pockets .

Complex Derivatives with Extended Pharmacophores

5-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
  • Molecular Formula : C₁₄H₁₂ClF₃N₆O₂
  • Molecular Weight : 412.73 g/mol
  • Key Differences :
    • Combines the pyridinyl group with a pyrimidinedione-hydrazone moiety.
    • Extended conjugation may enhance UV absorption, relevant in photodynamic therapies .
4-Chloro-N-(4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)phenyl)benzenesulfonamide
  • Molecular Formula : C₁₉H₁₃Cl₂F₃N₂O₂S
  • Molecular Weight : 479.29 g/mol

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline 1219967-13-1 C₁₅H₁₂ClF₃N₂ 312.72 Tetrahydroquinoline core; chloro/trifluoromethyl-pyridinyl substituent Medicinal chemistry
5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride 1228665-98-2 C₁₀H₁₁ClF₃N 237.65 Isoquinoline scaffold; hydrochloride salt Intermediate synthesis
1-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-1,2,3,4-tetrahydroisoquinoline - C₁₉H₁₇ClF₃N₂ 373.80 Methyl-bridged pyridinyl-isoquinoline Drug candidate optimization
N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea 1219967-13-1 C₉H₈ClF₃N₄OS 312.70 Thiourea functionalization; methoxyamino group Antimicrobial research
5-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione 321432-20-6 C₁₄H₁₂ClF₃N₆O₂ 412.73 Hydrazone-pyrimidinedione hybrid Photodynamic therapy

Key Research Findings

  • Lipophilicity and Bioavailability : The chloro and trifluoromethyl groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration compared to less halogenated analogues .
  • Solubility Trade-offs : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility but may require formulation adjustments for in vivo efficacy .
  • Structural Flexibility : Piperazine derivatives () show reduced steric hindrance, enabling broader binding site compatibility but lower metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline

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